Cinamolol
Description
Historical Perspectives on Adrenergic Pharmacology Research
The journey into understanding the adrenergic system began over a century ago. Early researchers observed that catecholamines, such as adrenaline (epinephrine), could elicit varied physiological responses by interacting with specific cellular structures, which they termed receptors. medicalnewstoday.com In 1948, Raymond P. Ahlquist published a pivotal paper that proposed the existence of two distinct types of adrenergic receptors: alpha (α) and beta (β). medicalnewstoday.com He based this classification on the differential responses of various tissues to a series of sympathomimetic amines. medicalnewstoday.com This groundbreaking concept laid the essential groundwork for the targeted development of drugs that could selectively modulate these receptors. medicalnewstoday.com
Sir James Black, a Scottish pharmacologist, hypothesized that by blocking the effects of adrenaline on the heart, it would be possible to reduce the heart's oxygen demand and thereby treat angina pectoris. mayoclinic.org This line of reasoning led to a focused effort to develop a selective β-adrenoceptor antagonist. mayoclinic.org
Evolution of Beta-Adrenergic Antagonist Research
The first significant breakthrough in the development of beta-blockers was the synthesis of dichloroisoproterenol (B1670464) (DCI) in the 1950s. medicalnewstoday.com While DCI was found to be a β-antagonist, it also possessed intrinsic sympathomimetic activity (ISA), meaning it could weakly stimulate the receptor, which limited its therapeutic potential. webmd.com
Building on this, Sir James Black and his team developed pronethalol, which was introduced in 1962. medicalnewstoday.com Although clinically effective, concerns about its potential for carcinogenesis in animal studies halted its development. webmd.com This led to the synthesis of propranolol (B1214883), a non-selective beta-blocker without ISA, which became the first widely used beta-blocker and a revolutionary treatment for angina and arrhythmias. mayoclinic.orgwebmd.com
The success of propranolol spurred further research, leading to the development of a wide array of beta-blockers with varying properties. These advancements included the creation of cardioselective agents that primarily target β1-receptors in the heart, agents with partial agonist activity, and those with additional α-adrenergic blocking properties. medicalnewstoday.com This evolution allowed for more tailored therapeutic approaches with improved side-effect profiles.
Classification within Beta-Adrenergic Modulator Subtypes (Academic)
The initial classification of beta-receptors has expanded to include three primary subtypes: β1, β2, and β3. webmd.com This sub-classification is crucial for understanding the diverse pharmacological actions of different beta-blockers.
β1-Adrenergic Receptors: Predominantly located in the heart, these receptors are responsible for increasing heart rate, contractility, and conduction velocity. Selective blockade of these receptors is a key therapeutic strategy in many cardiovascular diseases.
β2-Adrenergic Receptors: These receptors are found in various tissues, including the smooth muscle of the bronchi, blood vessels, and the uterus. Their stimulation leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation.
β3-Adrenergic Receptors: Primarily located in adipose tissue, these receptors are involved in the regulation of lipolysis and thermogenesis.
Based on their receptor selectivity and other pharmacological properties, beta-blockers are often categorized into three generations:
| Generation | Description | Examples |
| First-Generation | Non-selective, blocking both β1 and β2 receptors. | Propranolol, Nadolol, Sotalol |
| Second-Generation | Cardioselective, primarily blocking β1 receptors. | Atenolol, Metoprolol, Bisoprolol |
| Third-Generation | Possess additional vasodilatory properties through various mechanisms, such as α1-adrenergic blockade or stimulation of nitric oxide release. | Carvedilol, Labetalol, Nebivolol |
The Chemical Compound “Cinamolol”
A comprehensive and systematic search of scientific and medical literature, including pharmacological databases and research articles, was conducted to gather information specifically on the chemical compound “this compound” for the purpose of this article. The search aimed to identify its chemical properties, mechanism of action, and any existing research findings.
Therefore, it is not possible to provide any further information on the chemical properties, research findings, or mechanism of action for “this compound” as it does not appear to be a documented chemical entity in the field of pharmacology.
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)17-10-14(18)11-21-15-7-5-4-6-13(15)8-9-16(19)20-3/h4-9,12,14,17-18H,10-11H2,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRSDAUWAOJRPA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031594 | |
| Record name | Cinamolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-98-4 | |
| Record name | Methyl (2E)-3-[2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinamolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinamolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINAMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7531Q8398Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Cinamolol
Intracellular Signaling Cascades Modulation
Beta-adrenergic receptors are classic examples of G protein-coupled receptors (GPCRs), which are integral membrane proteins that detect extracellular molecules and activate cellular responses nih.govphcogres.com. The binding of a ligand to a GPCR initiates a signal transduction cascade inside the cell nih.goviric.cacovalx.com.
Upon agonist binding, GPCRs undergo conformational changes that lead to the activation of associated heterotrimeric G proteins (composed of α, β, and γ subunits) nih.goviric.cauniprot.orgpharmacologycanada.org. In their inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP) nih.goviric.ca. Agonist-activated GPCRs facilitate the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα subunit from the Gβγ dimer and the receptor iric.cauniprot.org. The activated Gα subunit or the Gβγ subunits then interact with downstream effector proteins to propagate the signal iric.cauniprot.org.
Beta-adrenergic receptors are primarily coupled to the stimulatory G protein (Gs) en-academic.comcvpharmacology.comdokumen.pubnih.govevotec.com. There are also inhibitory G proteins (Gi) and Gq proteins, which mediate different signaling pathways nih.govnih.govrevvity.comnih.govebi.ac.uk. Gs protein activation leads to the stimulation of adenylyl cyclase, while Gi protein activation inhibits it nih.govrevvity.com.
The activation of adenylyl cyclase (AC) by the Gs protein catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger mhmedical.comnih.govbiomolther.orgnih.goviric.caevotec.comnih.gov. Increased intracellular cAMP levels activate protein kinase A (PKA), also known as cAMP-dependent protein kinase mhmedical.combiomolther.orgnih.goviric.canih.govbiorxiv.orgmdpi.com.
PKA, in turn, phosphorylates numerous cellular substrates, including metabolic enzymes, ion channels, and transcription factors nih.goviric.canih.gov. For instance, in cardiac myocytes, PKA phosphorylation of L-type calcium channels increases calcium entry into the cell, leading to increased cardiac contractility nih.govevotec.com. In vascular smooth muscle, however, an increase in cAMP leads to relaxation by inhibiting myosin light chain kinase mhmedical.comevotec.comrevvity.com.
Beta-blockers, by preventing the binding of endogenous catecholamines to beta-adrenergic receptors, inhibit the Gs-protein coupled pathway, thereby reducing adenylyl cyclase activity and subsequent cAMP and PKA activation en-academic.comevotec.com. This modulation of the cAMP/PKA pathway is central to their therapeutic effects.
Enzyme Interactions and Inhibition Kinetics (Non-Clinical)
Enzyme interactions and inhibition kinetics are critical aspects of non-clinical pharmacology, particularly for understanding potential drug-drug interactions (DDIs) ebi.ac.ukbiorxiv.orgnih.govdrugbank.com. Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a superfamily of enzymes predominantly found in the liver nih.govebi.ac.ukbiorxiv.orgmdpi.com. Inhibition of CYP enzymes by a co-administered drug can lead to altered plasma levels of other drugs, potentially causing adverse effects or toxicity revvity.comebi.ac.ukbiorxiv.orgnih.govmdpi.com.
Enzyme inhibition can be reversible (competitive, uncompetitive, non-competitive) or irreversible (time-dependent) nih.govdrugbank.com. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to assess the potency and type of enzyme inhibition uoanbar.edu.iqevotec.comrevvity.comnih.gov.
While the importance of evaluating enzyme interactions for drug candidates is well-established revvity.comebi.ac.ukbiorxiv.org, specific non-clinical enzyme interaction or inhibition kinetics data (e.g., IC50, Ki values against various CYP isoforms or other enzymes) for Cinamolol are not available in the provided search results.
Preclinical Mechanistic Investigations of Cinamolol
In Vitro Cellular and Subcellular Assays
In vitro cellular and subcellular assays are fundamental for dissecting the precise interactions of a compound with its biological targets outside of a living organism. These controlled environments allow for detailed analysis of receptor binding, functional responses, and molecular mechanisms. stemnovate.co.uk
Receptor binding affinity studies are designed to quantify the strength of the interaction between a ligand (such as Cinamolol) and its target receptor. For beta-blockers, the primary targets are beta-adrenergic receptors, which exist in several subtypes, notably beta-1 (β1), beta-2 (β2), and beta-3 (β3). nih.govwikipedia.org β1 receptors are predominantly found in the heart, mediating cardiac activity, while β2 receptors are located in various tissues, including the lungs and vascular smooth muscle. cvpharmacology.comnih.gov
These studies typically involve competition binding assays where a radiolabeled ligand with known affinity for the receptor competes with increasing concentrations of the test compound (this compound) for binding sites on isolated cell membranes or purified receptors. The data obtained are used to calculate the equilibrium dissociation constant (Kd) or inhibition constant (Ki), which quantitatively express the binding affinity. A lower Ki or Kd value indicates a higher binding affinity. nih.gov
For a beta-blocker like this compound, such studies would aim to determine its affinity for β1, β2, and potentially β3 receptors, and whether it exhibits selectivity for one subtype over others (e.g., cardioselectivity for β1 receptors). clevelandclinic.org
Example of Data Expected from Receptor Binding Affinity Studies (Hypothetical for a Beta-Blocker):
| Receptor Subtype | Ki (nM) | Selectivity Ratio (β1/β2) |
| β1-Adrenergic | 5.2 | 20 |
| β2-Adrenergic | 104 | |
| β3-Adrenergic | >1000 |
Functional assays in isolated cell systems evaluate the biological responses elicited by a compound after binding to its receptor. For beta-blockers, these assays assess the compound's ability to antagonize the effects of endogenous catecholamines (epinephrine and norepinephrine). cvpharmacology.com
Common functional assays include:
cAMP Production Assays: Beta-adrenergic receptors are Gs-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cvpharmacology.com A beta-blocker would inhibit this increase in response to an agonist.
Cell Contraction/Relaxation Assays: In isolated cardiac myocytes or smooth muscle cells, beta-blockers can reduce contractility or induce relaxation by blocking beta-adrenergic stimulation. clevelandclinic.orgcvpharmacology.com
Reporter Gene Assays: Cells engineered with reporter genes linked to beta-adrenergic signaling pathways can be used to quantify the functional impact of a compound. frontiersin.org
These assays provide insights into whether a compound acts as an antagonist, partial agonist (possessing intrinsic sympathomimetic activity), or inverse agonist. cvpharmacology.com They also help to characterize the potency (EC₅₀ or IC₅₀) of the compound in eliciting a functional response. frontiersin.org
Elucidating the molecular mechanism of action in cell culture involves understanding the detailed biochemical pathways and cellular processes that a compound modulates. Cell culture models, including two-dimensional (2D) monolayers and more complex three-dimensional (3D) cultures, are widely used for this purpose. stemnovate.co.ukmdpi.comfrontiersin.org
For beta-blockers, investigations would focus on downstream signaling pathways initiated by beta-adrenergic receptor antagonism. This could include:
G-protein Signaling: Analyzing the coupling of receptors to G-proteins (e.g., Gs protein) and subsequent activation or inhibition of effector enzymes like adenylyl cyclase. cvpharmacology.com
Protein Phosphorylation: Investigating changes in phosphorylation patterns of key proteins involved in cardiac function or smooth muscle regulation, as protein kinase A (PKA) is a downstream target of cAMP. cvpharmacology.com
Gene Expression Analysis: Studying alterations in gene expression profiles in response to this compound treatment, which can reveal long-term cellular adaptations or specific pathway modulations. frontiersin.orgnih.gov
Cellular Phenotypes: Observing changes in cell proliferation, apoptosis, cell morphology, or other cellular behaviors that are indicative of the compound's mechanism. frontiersin.orgcabr.ie
Cell culture provides a controlled environment to manipulate specific genes or pathways to confirm the compound's direct targets and the cascade of events initiated by its binding. zeclinics.com
In Vivo Mechanistic Models (Non-Mammalian and Lower Vertebrates)
Non-mammalian and lower vertebrate models offer valuable platforms for in vivo mechanistic investigations, bridging the gap between in vitro studies and more complex mammalian models. They provide a whole-organism context while often being more cost-effective and amenable to high-throughput screening. nih.govfrontiersin.org
Zebrafish (Danio rerio): Zebrafish are widely used in preclinical research due to their high genetic homology with humans (approximately 84% similarity), transparent embryos, rapid external development, and ease of genetic manipulation. consensus.appnih.govnc3rs.org.ukexplorationpub.com These characteristics make them ideal for visualizing physiological processes and drug effects in real-time within an intact vertebrate. Zebrafish models are particularly useful for studying cardiovascular development and function, neurobehavioral aspects, and the toxicity and mechanisms of various compounds. consensus.appexplorationpub.comfrontiersin.org
Drosophila melanogaster (Fruit Fly): Drosophila offers significant advantages for mechanistic studies due to its short life cycle, low cost, ease of maintenance, and powerful genetic tools. nih.govrxcelerate.comiiab.me A remarkable 75% of human disease-causing genes have Drosophila orthologs, and many fundamental biological processes and signaling pathways are evolutionarily conserved between flies and humans. nc3rs.org.ukiiab.me Drosophila models are employed to study disease mechanisms, drug efficacy, and even to identify novel drug candidates. nc3rs.org.uknih.govnc3rs.org.ukmdpi.com
For a beta-blocker like this compound, these models could be used to investigate its effects on heart rate, vascular development, or stress responses in a living organism, offering a more complex biological environment than in vitro assays.
Rationale for Selection:
Genetic Conservation: High genetic similarity to humans allows for the study of conserved biological pathways relevant to human physiology and disease. consensus.appnc3rs.org.ukiiab.me
Optical Transparency (Zebrafish embryos/larvae): Enables real-time visualization of internal organogenesis and physiological processes, such as heartbeats and blood flow. nih.govexplorationpub.com
Rapid Development and Short Life Cycle: Facilitates quick assessment of developmental effects and long-term outcomes. explorationpub.comnih.govrxcelerate.com
High-Throughput Screening Capability: Large numbers of offspring and small size make them suitable for screening multiple compounds or genetic manipulations. nih.govexplorationpub.com
Cost-Effectiveness: Lower maintenance costs compared to mammalian models. consensus.apprxcelerate.com
In these in vivo non-mammalian models, various microscopic and biochemical analyses are performed to understand the biological responses to a compound.
Microscopic Analysis:
Live Imaging: The transparency of zebrafish embryos and larvae allows for direct observation of dynamic processes, such as cardiac contractility, blood vessel formation, and neuronal activity, under the influence of this compound. explorationpub.com
Phenotypic Screening: Observing and quantifying changes in morphology, behavior (e.g., locomotor activity, stress responses), or developmental milestones in response to drug exposure.
Fluorescent Reporter Lines: Utilizing transgenic lines that express fluorescent proteins in specific cell types or tissues to visualize cellular processes or disease progression.
Biochemical Analysis:
Gene Expression Profiling: Analyzing changes in the expression of relevant genes (e.g., those involved in adrenergic signaling, cardiac development, or stress pathways) using techniques like qPCR or RNA-Seq. frontiersin.orgexplorationpub.com
Protein Analysis: Measuring levels of key proteins or their phosphorylation states using Western blotting or immunohistochemistry to confirm molecular targets and pathway modulation.
Enzyme Activity Assays: Quantifying the activity of enzymes that are part of the proposed mechanism of action.
These analyses provide a holistic view of the compound's effects within a living system, helping to validate in vitro findings and identify potential off-target effects or complex physiological interactions.
Ex Vivo Studies for Molecular and Cellular Analysis
Ex vivo studies are a critical component of preclinical mechanistic investigations, bridging the gap between in vitro (cell-based) and in vivo (whole organism) research. These studies involve the examination of tissues or organs removed from an organism and maintained in an artificial environment, allowing for the analysis of molecular and cellular responses to a compound while preserving the complex architecture and cellular interactions of the original tissue. This approach can provide valuable insights into a drug's mechanism of action, cellular targets, and downstream effects in a more physiologically relevant context than in vitro models, while offering more control than in vivo studies.
Despite the general utility and importance of ex vivo models in understanding drug mechanisms, detailed research findings specifically pertaining to the ex vivo molecular and cellular analysis of this compound are not extensively documented in publicly accessible scientific literature. Searches for specific data tables or detailed research findings on this compound's effects in ex vivo systems, such as isolated organs or tissue preparations, did not yield specific results detailing its molecular or cellular mechanisms in this context.
Therefore, at present, comprehensive data tables and detailed research findings from ex vivo studies focusing solely on the molecular and cellular analysis of this compound are not available to be presented.
Structure Activity Relationship Sar Studies and Molecular Design
Principles of Structure-Activity Relationships in Beta-Adrenergic Antagonists
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that elucidates how modifications to a chemical compound's structure influence its biological activity nih.govmims.com. For beta-adrenergic antagonists, the general structural requirements for activity are well-defined, primarily centered around the aryloxypropanolamine scaffold fishersci.ptwikipedia.orgciteab.com. This core structure typically comprises an aromatic ring, an ether oxygen, a two-carbon spacer, a hydroxyl group, and a secondary or tertiary amine wikipedia.org.
Key structural features contributing to beta-blocking activity include:
Aromatic Ring: An aromatic ring is essential for activity, and its substituents significantly influence lipophilicity and selectivity fishersci.ptwikipedia.org. For instance, a strong para-substitution on the aromatic ring, coupled with the absence of meta substituents, is a common feature in cardio-selective beta-1 (β1) blockers fishersci.pt.
Ether Linkage (-OCH₂-): The presence of an ether linkage between the aromatic ring and the ethylamine (B1201723) side chain is a characteristic feature of many beta-blockers, such as Propranolol (B1214883) fishersci.ptciteab.com. While this group is often associated with antagonistic activity, some molecules containing it can also exhibit beta-agonist properties fishersci.pt.
Two-Carbon Spacer: The two-carbon chain that separates the ether oxygen and the amine group is crucial for optimal activity, with alterations in its length often leading to a decrease in beta-blocking efficacy wikipedia.org.
Hydroxyl Group: The presence of an alcoholic hydroxyl group on the side chain is required for the activity of beta-blockers fishersci.pt. The stereochemistry at the carbon bearing this hydroxyl group is critical, with the (S)-enantiomer typically being more active for maximum beta-blocking effect fishersci.ptciteab.com.
Amine Nitrogen: The amine nitrogen is generally of secondary origin for proper function fishersci.pt. Branched and bulky N-alkyl functional groups, such as tert-butyl or iso-propyl, have been identified as important for beta-antagonistic activity fishersci.pt. The nature of substituents on the nitrogen can also influence selectivity wikipedia.org. For example, the isopropyl group on the nitrogen in Metoprolol contributes to its β1 selectivity wikipedia.org.
Cinamolol, as a beta-blocker, is expected to possess these general structural characteristics that enable its interaction with beta-adrenergic receptors.
Identification of Key Pharmacophores and Functional Groups
A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.govfishersci.ca. For beta-adrenergic antagonists, the key pharmacophoric elements typically include:
An Aromatic Ring System: This moiety is crucial for hydrophobic interactions with the receptor binding site nih.govwikipedia.org. The nature and position of substituents on this ring can dictate selectivity and potency fishersci.ptciteab.comhandwiki.org.
A Hydroxyl Group (Alcoholic): This group is vital for forming hydrogen bonds with specific amino acid residues within the receptor binding pocket, such as Asp-113 and Thr-195 in the β2-adrenergic receptor nih.govwikipedia.orgwikipedia.org. The stereochemistry around the carbon bearing this hydroxyl group is often critical for optimal binding and activity fishersci.ptciteab.com.
A Basic Amine Group: Typically a secondary amine, this group is protonated at physiological pH, allowing for ionic interactions and hydrogen bonding with acidic residues in the receptor wikipedia.orgnih.govhandwiki.org. The bulkiness and branching of the alkyl substituents on this nitrogen atom are important for antagonistic activity and selectivity fishersci.ptwikipedia.org.
Given this compound's classification as a beta-blocker, its molecular structure is anticipated to incorporate these fundamental pharmacophoric features, which are responsible for its interaction with beta-adrenergic receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical correlations between the chemical structure of a series of compounds and their biological activity mims.comwikipedia.orgnih.govwikidoc.org. This methodology allows for the prediction of biological activity for new or untested compounds based on their structural and physicochemical features nih.govuni.lu.
QSAR models are built by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that quantify different aspects of a molecule's structure mims.com. These descriptors are then correlated with observed biological activities using statistical methods, such as multiple linear regression or machine learning algorithms. The goal is to develop robust and predictive models that can:
Predict Biological Activity: Forecast the activity of new compounds before their synthesis and experimental testing, thus saving time and resources in drug discovery wikipedia.orgnih.gov.
Guide Lead Optimization: Provide insights into which structural modifications are likely to enhance desired activity or minimize undesirable effects wikipedia.orgwikidoc.orguni.lu.
Facilitate Virtual Screening: Rapidly screen large databases of compounds to identify potential drug candidates with predicted activity against a specific target.
QSAR modeling can broadly be categorized into two main approaches:
Pharmacophore Modeling: Identifying common structural features (pharmacophores) shared by active compounds that are crucial for their interaction with the target fishersci.ca. These models can then be used to screen databases for new molecules possessing these features fishersci.ca.
Molecular Similarity: Screening databases for molecules that are structurally similar to known active ligands, based on the principle that similar compounds often exhibit similar biological activities fishersci.cauni.lu.
Receptor-Based Approaches (SBDD): These methods utilize the known three-dimensional structure of the biological target (e.g., a protein receptor) to design and optimize ligands. Key techniques include:
Molecular Docking: Predicting the preferred binding orientation (pose) of a ligand within the receptor's active site and estimating the binding affinity wikipedia.org.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to gain a more detailed understanding of their interactions and stability.
Both ligand-based and receptor-based QSAR approaches are valuable tools in the drug discovery pipeline for beta-adrenergic antagonists, providing insights into drug-receptor interactions and aiding in the prediction and optimization of compound properties fishersci.ca.
Rational Design of Novel Analogues (Theoretical)
The insights gained from SAR and QSAR studies are instrumental in the rational design of novel chemical analogues. This theoretical approach aims to systematically modify existing compounds to improve their pharmacological properties, such as potency, selectivity for specific receptor subtypes (e.g., β1 vs. β2), or to introduce new desired characteristics wikipedia.org.
For beta-adrenergic antagonists, rational design typically involves:
Targeted Structural Modifications: Based on SAR data, specific parts of the molecule are altered. For example, modifying substituents on the aromatic ring can enhance β1 receptor selectivity, as seen in the development of Metoprolol from earlier non-selective beta-blockers handwiki.orgwikipedia.org.
Optimization of Physicochemical Properties: QSAR models can guide modifications to optimize properties like lipophilicity, which is a significant factor in beta-blocker activity mims.com. Adjusting these properties can influence a compound's ability to reach its target or its pharmacokinetic profile.
Exploration of Chemical Space: By understanding the essential pharmacophoric features and the impact of various functional groups, researchers can theoretically design new chemical entities that retain the desired activity while potentially overcoming limitations of existing compounds, such as improving receptor subtype selectivity or reducing off-target effects.
In Silico Screening: Computational tools, including molecular docking and virtual screening, are used to evaluate theoretically designed analogues against target receptors, predicting their binding affinity and guiding the selection of the most promising candidates for synthesis.
The rational design process, informed by SAR and QSAR, allows for a more efficient and hypothesis-driven approach to discovering and developing new beta-adrenergic antagonist analogues, even if specific examples for this compound's theoretical analogues are not publicly detailed.
Advanced Analytical Methodologies for Cinamolol Research
Chromatographic Separations and Mass Spectrometry for Compound Purity and Identification (Non-Clinical)
In non-clinical research, the purity and identity of a new chemical entity are paramount. Chromatographic techniques coupled with mass spectrometry are the cornerstone of this characterization, providing separation, identification, and quantification of the target compound and any related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a newly synthesized compound like Cinamolol. A typical approach involves developing a stability-indicating, reverse-phase HPLC (RP-HPLC) method. The goal is to create a method that separates the active pharmaceutical ingredient (API) from starting materials, by-products, and potential degradants.
Method development for a hypothetical this compound would begin by screening various column chemistries (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. Given the likely structure of a beta-blocker, a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (acetonitrile or methanol) would be explored. shimadzu.comoup.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. researchgate.net UV detection is standard for beta-blockers, with the detection wavelength chosen based on the maximal absorbance of the this compound molecule. researchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for typical beta-blocker structures. researchgate.netscispace.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization in MS detection and controls pH. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reverse-phase column. oup.com |
| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. researchgate.net |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 275 nm (Hypothetical λmax) | Monitors the elution of the chromophore-containing analyte and impurities. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile organic impurities that may be present from the synthesis of this compound. Due to the low volatility and polar nature of beta-blockers, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. faa.govnih.gov
A common derivatizing agent used for beta-blockers is pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with hydroxyl and amine groups. faa.govnih.gov The resulting derivatives are more volatile and exhibit excellent chromatographic properties. The mass spectrometer then fragments the derivatized molecules, producing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification. faa.gov This technique is particularly useful for identifying residual solvents or volatile reagents from the manufacturing process.
Table 2: Hypothetical GC-MS Data for Derivatized this compound and Related Impurities
| Compound | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) (Hypothetical) |
| This compound Derivative | PFPA | 8.52 | 408, 366, 202 |
| Synthesis Precursor A Derivative | PFPA | 6.78 | 295, 180, 115 |
| Synthesis By-product B Derivative | PFPA | 9.15 | 422, 380, 202 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection and quantification of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govemerypharma.com Its exceptional sensitivity and selectivity make it ideal for analyzing trace-level impurities, degradation products, or for pharmacokinetic studies in complex biological matrices. emerypharma.comrsc.org
The technique combines the separation power of HPLC with the analytical power of tandem mass spectrometry. In the mass spectrometer, a specific precursor ion (typically the protonated molecule of this compound, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at the nanogram per milliliter (ng/mL) level or lower. shimadzu.comresearchgate.netdrugtargetreview.com
Table 3: Example LC-MS/MS Parameters for Trace Quantification of this compound
| Parameter | Setting (Hypothetical) | Purpose |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes beta-blocker molecules. emerypharma.com |
| Precursor Ion (Q1) | 350.2 m/z ([M+H]⁺) | Selects the mass of the intact ionized this compound molecule. |
| Collision Energy | 25 eV | Energy applied to fragment the precursor ion. |
| Product Ion (Q3) | 116.1 m/z | Selects a specific, stable fragment for quantification, ensuring high selectivity. |
| Limit of Quantification | 0.5 ng/mL | Demonstrates the high sensitivity of the method for trace analysis. nih.gov |
Spectroscopic Techniques for Structural Elucidation and Characterization
Once a compound is synthesized and purified, spectroscopic techniques are employed to confirm that the correct chemical structure has been formed. A combination of methods is used to piece together the molecular puzzle.
For a novel compound like this compound, structural confirmation would rely on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR would identify the number and types of carbon atoms in the molecule. 2D NMR techniques (like COSY and HSQC) would be used to establish the complete carbon-hydrogen framework. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For a beta-blocker structure, key peaks would indicate O-H (hydroxyl), N-H (secondary amine), C-O (ether), and aromatic C=C bonds.
High-Resolution Mass Spectrometry (HRMS): Unlike nominal mass MS, HRMS measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula of this compound, which is a critical piece of evidence for structural confirmation. drugtargetreview.com
In Silico Analytical Method Development and Optimization
Modern analytical method development is increasingly supported by in silico (computer-based) tools to accelerate the process and reduce the consumption of materials and solvents. nih.govfrontiersin.org For a new molecule like this compound, computational approaches can predict key physicochemical properties such as pKa, logP, and solubility.
These predicted properties can be fed into modeling software to simulate chromatographic behavior. microbenotes.com For instance, Quantitative Structure-Retention Relationship (QSRR) models can predict the retention time of this compound under various HPLC conditions (e.g., different mobile phases, pH, and columns). globalresearchonline.net This allows researchers to perform virtual experiments to identify the most promising starting conditions for real-world HPLC method development, significantly minimizing the number of laboratory trials required. wjpmr.com These tools are part of a broader Computer-Aided Drug Design (CADD) strategy that streamlines the entire discovery and development pipeline. microbenotes.com
Method Validation for Research Applications (Non-Regulatory)
For research applications, analytical methods are validated on a "fit-for-purpose" basis. Unlike the stringent requirements for regulatory submissions, non-regulatory method validation ensures that the method is reliable for its intended use, such as purity assessment or quantification in research samples. researchgate.netnih.gov There is no single universal guidance, but the validation typically assesses several key performance characteristics. epa.govbiopharminternational.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). This is often demonstrated by analyzing a blank and a spiked sample.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) is calculated.
Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD) of replicate analyses.
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 4: Typical Acceptance Criteria for Non-Regulatory Method Validation
| Parameter | Common Acceptance Criteria for Research Use |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 15% for replicate measurements. |
| Accuracy (% Recovery) | 85% - 115% of the nominal concentration. |
| LOQ | Analyte signal should be at least 10 times the baseline noise. |
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are fundamental computational tools used to predict and analyze the interactions between a small molecule (ligand), such as Cinamolol, and a biological macromolecule (receptor), like adrenergic receptors. Molecular docking aims to predict the preferred binding pose and affinity of a ligand within the receptor's active site. This involves algorithmically sampling different orientations and conformations of the ligand to find the most energetically favorable binding mode. mdpi.comyoutube.com For beta-blockers like this compound, docking studies would typically focus on their interaction with beta-adrenergic receptors (e.g., β1-adrenergic receptor (ADRB1) or β2-adrenergic receptor (ADRB2)), identifying key residues involved in binding. biorxiv.orgccjm.orguniprot.org
Following docking, molecular dynamics (MD) simulations are employed to provide a more comprehensive, time-dependent view of the ligand-receptor complex. MD simulations account for the flexibility of both the ligand and the protein, allowing researchers to observe conformational changes, assess the stability of the binding pose, and analyze dynamic interactions, such as hydrogen bond networks and hydrophobic contacts, over time. mdpi.comfortunejournals.complos.orgmdpi.comnih.govfrontiersin.org For this compound, MD simulations would reveal how its binding influences the conformational states of adrenergic receptors, potentially distinguishing between active and inactive receptor states or exploring allosteric modulation. biorxiv.orgplos.orgmdpi.com Such simulations often utilize specific force fields, like OPLS4, to describe atomic interactions accurately. mdpi.com
Table 1: Key Aspects of Molecular Docking and Dynamics Simulations in Adrenergic Research
| Computational Method | Primary Objective | Insights Gained for Adrenergic Ligands (e.g., this compound) | Relevant Parameters/Software |
| Molecular Docking | Predict binding pose and affinity | Identification of optimal binding sites, crucial interacting residues, and initial binding strength. | Scoring functions, grid box parameters, software like Schrödinger Maestro. mdpi.comyoutube.com |
| Molecular Dynamics | Study dynamic behavior and stability | Analysis of complex stability, conformational changes, hydrogen bond networks, and solvent effects over time. | Force fields (e.g., OPLS4), simulation time, software like Gromacs. mdpi.comfortunejournals.commdpi.com |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical (QC) calculations delve into the electronic structure of molecules, providing a detailed understanding of their intrinsic properties and reactivity. These calculations are based on quantum mechanics and can elucidate properties such as molecular orbitals, charge distribution, electrostatic potential, and spectroscopic characteristics. mdpi.comqulacs.orgaspbs.com For this compound, QC calculations would be crucial for determining its electronic properties, which directly influence its ability to interact with biological targets.
By applying methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) calculations, researchers can gain insights into this compound's:
Frontier Molecular Orbitals (HOMO/LUMO): These dictate a molecule's electron-donating and electron-accepting capabilities, which are fundamental to its chemical reactivity and interaction with receptor binding sites.
Electrostatic Potential Surface: This map highlights regions of positive and negative charge, indicating areas prone to electrostatic interactions with complementary charges on the receptor.
Dipole Moment and Polarizability: These properties influence how this compound aligns and interacts with the electric fields within the receptor binding pocket.
Understanding these electronic properties through QC calculations provides a deeper mechanistic insight into the ligand-receptor recognition process, complementing the structural information obtained from docking and MD simulations. rsc.orgarxiv.org
Chemoinformatics and Data Mining in Adrenergic Research
Chemoinformatics involves the application of computational and informational techniques to solve chemical problems, particularly in the context of large datasets. mdpi.com In adrenergic research, chemoinformatics, coupled with data mining, is instrumental in managing, analyzing, and extracting valuable insights from vast amounts of chemical and biological data related to adrenergic compounds and their targets. frontiersin.org
For this compound and other adrenergic agents, these approaches facilitate:
Structure-Activity Relationship (SAR) Analysis: By analyzing structural variations among a series of compounds and correlating them with their biological activity on adrenergic receptors, chemoinformatics can identify key structural features responsible for specific pharmacological effects. This can guide the design of novel this compound derivatives.
Virtual Screening: Large chemical libraries can be computationally screened to identify potential new adrenergic ligands based on their predicted interaction with adrenergic receptors or their similarity to known adrenergic compounds.
Chemical Space Exploration: Data mining techniques can explore the chemical space around this compound, identifying structurally similar compounds with potentially similar or improved adrenergic profiles. Databases like PubChem serve as rich sources for such chemical information and bioactivity data. wikipedia.org
Predictive Modeling: Chemoinformatics can build predictive models for various properties relevant to adrenergic activity, including binding affinity, selectivity for specific adrenergic receptor subtypes, and even early ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties (though ADMET results themselves are excluded from this article). frontiersin.org
Table 2: Applications of Chemoinformatics and Data Mining in Adrenergic Research
| Application Area | Description | Relevance for this compound Research |
| SAR Analysis | Correlating chemical structure with biological activity. | Identifying crucial structural motifs in this compound for adrenergic receptor binding and selectivity. |
| Virtual Screening | Computational search for potential active compounds in large databases. | Discovering novel compounds with similar adrenergic activity to this compound. |
| Chemical Space Exploration | Mapping and analyzing the diversity of chemical compounds. | Understanding this compound's position within the broader chemical landscape of adrenergic modulators. |
| Predictive Modeling | Developing computational models to forecast molecular properties. | Predicting potential binding characteristics and target interactions for this compound and its analogs. |
Systems Biology Approaches to Receptor Networks
Systems biology takes a holistic view of biological systems, aiming to understand the complex interactions between various components rather than studying them in isolation. mdpi.com When applied to adrenergic receptor networks, this approach moves beyond individual ligand-receptor interactions to explore how different adrenergic receptor subtypes (e.g., α1, α2, β1, β2) interact with each other, with other signaling pathways, and with their cellular environment. nih.govmdpi.com
For a compound like this compound, which targets adrenergic receptors, systems biology approaches could investigate:
Receptor Crosstalk: How the activation or blockade of one adrenergic receptor subtype by this compound might influence the activity or signaling of other adrenergic receptor subtypes or even entirely different receptor systems (e.g., opioid receptors, as adrenergic compounds can bind to extracellular loops of opioid receptors and vice versa). mdpi.com
Signaling Pathway Integration: The downstream effects of this compound's binding on complex intracellular signaling cascades (e.g., cAMP-PKA pathway, MAPK pathways), and how these pathways are integrated within the cell and across different cell types. mdpi.com
Protein-Protein Interaction Networks: How adrenergic receptors, upon ligand binding, engage with various intracellular proteins (e.g., G proteins, arrestins) and how these interactions form complex networks that dictate cellular responses. mdpi.commdpi.com
Network-Level Effects: Predicting the broader physiological consequences of this compound's action by understanding its impact on interconnected biological processes and feedback loops within the sympathetic nervous system. nih.gov
This systems-level perspective provides a more complete picture of how this compound might exert its effects within the intricate biological context of adrenergic signaling, moving beyond a single target-centric view.
Future Research Directions and Open Questions in Cinamolol Studies
Exploration of Novel Receptor Subtypes and Interactions
A significant area of future research involves the detailed exploration of Cinamolol's interactions with novel adrenergic receptor subtypes and its potential to exhibit biased signaling. Beta-adrenergic receptors (β-ARs) are classified into subtypes such as β1-AR, β2-AR, β3-AR, and the putative β4-AR, each with distinct signaling pathways influenced by G proteins, G protein-coupled receptor kinases (GRKs), and β-arrestins mdpi.com. Understanding the precise binding and activation profiles of this compound across these subtypes, including any potential interaction with alpha-adrenergic receptors (α1A, α1B, α1D) nih.gov, is crucial. The development of "biased ligands" that selectively activate specific downstream signaling pathways, while minimizing off-target interactions, represents a vibrant and active field of research mdpi.com. Investigating whether this compound or its novel analogues can be designed to selectively modulate particular signaling cascades, such as the Gs-adenylyl cyclase-cAMP-PKA pathway, could lead to improved therapeutic outcomes with reduced adverse effects, a concept already being explored for other β2-adrenergic receptor modulators pnas.org.
Advanced Synthetic Strategies for Complex Analogues
Future studies in this compound synthesis are expected to focus on developing advanced strategies for creating more complex analogues with enhanced properties. This includes improving existing racemic synthesis methods and developing asymmetric synthesis techniques to produce enantiomerically pure compounds, which often possess superior pharmacological profiles uchicago.edu. Research could also involve multi-decagram scale asymmetric synthesis of precursors, facilitating larger-scale production for extensive preclinical and potential clinical investigations uchicago.edu. Furthermore, advanced synthetic strategies may incorporate the use of protective groups, synthetic equivalents, and transition-metal mediated coupling reactions to construct intricate molecular architectures wiley.com. Efforts could also be directed towards conjugating this compound with molecular organic nanocarriers to improve cellular penetration and targeted delivery, addressing potential challenges related to bioavailability or tissue specificity rsc.org.
Integration of Multi-Omics Data for Mechanistic Insights
The integration of multi-omics data represents a promising direction for gaining comprehensive mechanistic insights into this compound's actions. Multi-omics involves combining data from various "omic" methodologies, including genomics, transcriptomics, proteomics, epigenomics, and metabolomics, to achieve a more holistic understanding of biological mechanisms and genotype-to-phenotype relationships metabolon.comquanticate.com. By applying these approaches, researchers can identify causal mechanisms and potential biomarkers related to this compound's effects metabolon.comquanticate.com. For instance, transcriptomic studies could reveal how this compound alters gene expression profiles in target tissues, while proteomic analyses could identify changes in protein abundance or post-translational modifications. Metabolomics could provide insights into the metabolic pathways influenced by this compound. This integrated approach can uncover previously unappreciated pathways or off-target effects, leading to a more complete understanding of its pharmacological footprint and guiding the development of more precise adrenergic receptor modulators sourcebioscience.com.
Development of Innovative Preclinical Models for Pathway Elucidation
The development and utilization of innovative preclinical models are critical for elucidating the complex pathways modulated by this compound. While existing preclinical data support this compound's activity in animal models, such as inhibiting cathepsin B activity ncats.io, future research will benefit from models that more accurately reflect human physiology and pathology. This includes creating advanced in vitro models, such as 3D cell cultures, organoids, or microphysiological systems, that mimic the complexity of human tissues and organs. In in vivo studies, the development of more sophisticated transgenic and knockout mouse models, specifically designed to investigate the roles of individual adrenergic receptor subtypes or signaling components, can provide deeper insights into this compound's subtype-specific effects and downstream signaling pathways nih.gov. These innovative models can help bridge the translational gap between animal studies and human responses, addressing challenges like species differences and genetic variability that can impact drug efficacy and safety mdpi.com.
Addressing Specific Academic Challenges in Adrenergic Receptor Modulator Research
Future research on this compound must also directly address the specific academic challenges inherent in adrenergic receptor modulator research. A primary challenge lies in the translation of findings from preclinical animal models to human patients, often hampered by species differences in receptor pharmacology and expression mdpi.comnih.gov. Developing selective pharmacological agents that can precisely distinguish between adrenergic receptor subtypes and their specific downstream signaling pathways remains a significant hurdle nih.gov. The potential for unforeseen adverse effects, particularly when compounds lack selectivity for specific receptor subtypes or signaling pathways, frequently leads to the discontinuation of promising candidates during clinical trials mdpi.com. Therefore, future studies should prioritize the design of this compound analogues with enhanced selectivity and the ability to bias signaling pathways to maximize beneficial effects while minimizing undesirable ones. Overcoming the inherent complexity and heterogeneity of human responses to adrenergic modulators will require a multi-faceted approach, integrating advanced computational modeling with robust experimental validation in diverse human-relevant systems mdpi.com.
Q & A
Q. What are the standard protocols for synthesizing and characterizing Cinamolol in preclinical studies?
- Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Characterization requires validated analytical techniques:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and comparison to reference standards .
- Structural Confirmation: H-NMR and C-NMR spectroscopy to verify molecular structure, supplemented by mass spectrometry (MS) for molecular weight validation .
- Physicochemical Properties: Melting point determination, solubility profiling in polar/nonpolar solvents, and stability studies under varying pH/temperature conditions .
Q. How can researchers ensure the reproducibility of this compound’s pharmacological effects in vitro?
- Methodological Answer: Reproducibility requires strict adherence to standardized experimental conditions:
- Cell Line Validation: Use authenticated cell lines (e.g., HEK-293 for receptor-binding assays) with mycoplasma testing .
- Dose-Response Curves: Conduct triplicate experiments using serial dilutions (e.g., 1 nM–100 µM) and calculate EC/IC values via nonlinear regression models (e.g., GraphPad Prism) .
- Control Groups: Include positive controls (e.g., propranolol for β-blocker studies) and vehicle controls to isolate compound-specific effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s efficacy data across different experimental models?
- Methodological Answer: Contradictions often arise from model-specific variables. A systematic approach includes:
- Source Analysis: Compare pharmacokinetic parameters (e.g., bioavailability in animal vs. humanized models) and receptor isoform expression differences .
- Meta-Analysis: Aggregate data from ≥5 independent studies using random-effects models to identify outliers or systemic biases .
- Mechanistic Replication: Validate findings in orthogonal assays (e.g., patch-clamp electrophysiology if initial data were from calcium flux assays) .
Q. What computational strategies support the optimization of this compound’s selectivity for target receptors?
- Methodological Answer: Computational methods integrate molecular docking and dynamics:
- Docking Simulations: Use AutoDock Vina to predict binding affinities to β-adrenergic receptors vs. off-targets (e.g., serotonin receptors) .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns trajectories (AMBER or GROMACS) to assess conformational stability .
- QSAR Modeling: Develop quantitative structure-activity relationship models to correlate substituent modifications with selectivity ratios .
Q. How can researchers design ethically compliant clinical trials for this compound while addressing heterogeneous patient responses?
- Methodological Answer: Ethical trial design requires:
- Stratified Recruitment: Use genetic screening (e.g., CYP2D6 polymorphisms) to categorize participants into metabolizer phenotypes .
- Adaptive Protocols: Predefine interim analyses to adjust dosing arms based on early efficacy/safety data (ICH E9/R1 guidelines) .
- Endpoint Harmonization: Align primary endpoints (e.g., blood pressure reduction) with validated biomarkers (e.g., plasma renin activity) to reduce outcome variability .
Methodological Frameworks for Rigor
- Research Question Formulation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid common pitfalls like overambitious scope or poor clinical translatability .
- Data Contradiction Analysis: Use the "Principal Contradiction" framework to prioritize variables with the greatest mechanistic influence on observed outcomes (e.g., receptor density over batch-to-batch variability) .
- Statistical Reporting: Follow the American Statistical Association’s guidelines—report exact -values, effect sizes, and confidence intervals instead of binary "significance" claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
